molecular formula C17H14ClN3O3 B3000096 6-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034448-25-2

6-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B3000096
CAS No.: 2034448-25-2
M. Wt: 343.77
InChI Key: KSYWSWQUDHFJIG-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthyridine core, a chloro-substituted methoxybenzoyl group, and a carbonitrile functional group.

Properties

IUPAC Name

6-(5-chloro-2-methoxybenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-24-15-3-2-12(18)7-13(15)17(23)21-5-4-14-11(9-21)6-10(8-19)16(22)20-14/h2-3,6-7H,4-5,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYWSWQUDHFJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-chloro-2-methoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with a suitable amine to form the amide linkage. The final step involves cyclization and introduction of the carbonitrile group under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce new functional groups such as amines or ethers .

Scientific Research Applications

6-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-chloro-2-methoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and benzoyl-substituted molecules. Examples include:

Uniqueness

What sets 6-(5-chloro-2-methoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacology .

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